molecular formula C7H17ClN2O2S B1413387 (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride CAS No. 1807938-44-8

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B1413387
CAS No.: 1807938-44-8
M. Wt: 228.74 g/mol
InChI Key: FSSIVIHCZVFCQD-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies

(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride's derivatives, specifically TM208, have been the subject of metabolic studies. TM208, a compound with potential anticancer properties, was extensively analyzed for its metabolites in rat bile using high-performance liquid chromatography and tandem mass spectrometry. This research aids in understanding the compound's metabolic pathways and potential efficacy as an anticancer agent (Jiang et al., 2007).

Synthesis of Amino Acids

Research has also been conducted on the synthesis of amino acids using derivatives of this compound. Specifically, the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives has been explored, offering a method to synthesize both (S)- and (R)-alanine, which are valuable in various biochemical applications (Orena et al., 1992).

Chiral Solvating Properties

The chiral solvating properties of derivatives, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been examined for their potential use in NMR spectroscopy. These studies are crucial for developing new methods in stereoselective synthesis and analysis in organic chemistry (Wagger et al., 2007).

Properties

IUPAC Name

(3R)-1-ethylsulfonyl-3-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-7(2)6-9;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIVIHCZVFCQD-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCN[C@@H](C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.